molecular formula C8H13NO2 B061109 Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 179236-79-4

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B061109
CAS No.: 179236-79-4
M. Wt: 155.19 g/mol
InChI Key: LLYQBDZAXNIXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 174456-77-0) is a bicyclic amine ester featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of allosteric inhibitors targeting mutant isocitrate dehydrogenase (IDH) . Its three-dimensional structure allows precise orientation of pharmacophores, making it valuable in drug discovery for nonplanar targets . The ester group at position 6 enhances solubility and facilitates further functionalization via hydrolysis or coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate. This reaction is typically catalyzed by dirhodium(II) complexes under low catalyst loadings (0.005 mol %), which allows for the formation of either exo- or endo-isomers with high diastereoselectivity . The reaction conditions are mild, and the process does not require chromatographic purification, making it efficient for industrial applications .

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that can be conducted in flow reactors. The use of dirhodium(II) catalysts in flow chemistry has been shown to improve the efficiency and yield of the cyclopropanation process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Cyclopropanation: The primary reaction used in its synthesis.

    Hydrolysis: Conversion to corresponding carboxylic acids under acidic or basic conditions.

    Oxidation and Reduction: Can be oxidized or reduced to form different derivatives, although specific conditions and reagents vary.

Common Reagents and Conditions

    Cyclopropanation: Ethyl diazoacetate and dirhodium(II) catalysts.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various isomers and derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate serves as an essential building block in the synthesis of complex organic molecules. Its bicyclic structure allows for diverse chemical transformations, including:

  • Cyclopropanation Reactions : The compound has been effectively utilized in Dirhodium(II)-catalyzed cyclopropanation reactions with ethyl diazoacetate, leading to the formation of either exo- or endo-3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. This reaction exemplifies its utility in stereoselective synthesis.
  • Synthesis of Derivatives : Variants of this compound, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, have been explored for synthesizing inhibitors targeting SARS-CoV-2 main protease, showcasing its relevance in drug development.

Medicinal Chemistry

The biological activity of this compound has garnered attention for potential therapeutic applications:

  • Antimalarial Activity : Research indicates that derivatives of this compound exhibit significant in vitro activity against Plasmodium falciparum, suggesting its potential as a therapeutic agent against malaria.
  • Interaction with Biological Targets : The compound has been shown to interact with various enzymes and receptors, modulating their activities. Specifically, it may influence cyclooxygenase enzymes and bind to mu-opioid receptors, affecting cellular signaling pathways and metabolic processes.

Material Science

In addition to its applications in chemistry and biology, this compound is also relevant in the field of material science:

  • Production of Specialty Chemicals : The compound's unique chemical properties allow it to be used in producing specialty chemicals and materials that require specific structural characteristics for enhanced performance.

Summary of Key Applications

Application AreaSpecific Use CasesOutcomes/Results
Organic SynthesisBuilding block for complex moleculesHigh diastereoselectivity in cyclopropanation
Medicinal ChemistryAntimalarial agents; inhibitors for SARS-CoV-2Significant biological activity against pathogens
Material ScienceProduction of specialty chemicalsEnhanced performance characteristics

Case Studies

Several studies have documented the applications of this compound:

  • Stereoselective Synthesis :
    • A study demonstrated the effectiveness of this compound in achieving high levels of diastereoselectivity during cyclopropanation reactions, which is crucial for synthesizing specific stereoisomers required in pharmaceuticals.
  • Antiviral Research :
    • Investigations into the use of derivatives for developing inhibitors against viral proteases have shown promising results, indicating a pathway for new antiviral drug development.

Mechanism of Action

The mechanism of action of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites that are not accessible to more planar molecules, making it a valuable scaffold in drug design . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azabicyclo Scaffold

Ethyl endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 827599-20-2)

  • Structure : Features a tert-butoxycarbonyl (Boc)-protected amine at position 3.
  • Role : The Boc group stabilizes the amine during synthesis, enabling selective deprotection for subsequent modifications .
  • Applications : Used in peptide mimetics and kinase inhibitors.

Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 318237-87-5)

  • Structure : Incorporates a trifluoromethylphenyl group and dione moieties.

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (CAS: 943516-54-9)

  • Structure : Methyl groups at positions 6 introduce steric hindrance.

Salt Forms and Stereochemistry

  • Hydrochloride Salts : Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS: 2095192-18-8) improves crystallinity and bioavailability compared to the free base .
  • Stereoisomers : Dirhodium-catalyzed synthesis enables selective production of exo- or endo-isomers, which exhibit distinct pharmacological profiles .

Dirhodium-Catalyzed Cyclopropanation

  • Key Advantage : Achieves >90% diastereoselectivity for exo- or endo-isomers under low catalyst loadings (0.5 mol%) .
  • Comparison : Traditional methods (e.g., SN2 displacements) require multiple steps and yield racemic mixtures .

Functionalization Strategies

  • Ester Hydrolysis : Sodium hydroxide converts the ethyl ester to a carboxylic acid, enabling conjugation with amines or aryl halides .
  • Suzuki Coupling : Used to introduce aryl groups at position 3, as seen in sulfonamide derivatives like compound 43 .

Pharmacological Relevance

The 3-azabicyclo[3.1.0]hexane scaffold is integral to several drug candidates:

  • IDH Inhibitors : this compound derivatives inhibit mutant IDH1/2, showing IC₅₀ values <100 nM in enzymatic assays .
  • Antibiotics: Benzyl-substituted analogs (e.g., ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate) serve as intermediates for quinolone antibiotics like trovafloxacin .

Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) Key Feature(s)
This compound 183.21 1.2 12.5 (PBS) High metabolic stability
Boc-protected derivative 255.31 2.8 3.2 (DMSO) Ease of functionalization
Hydrochloride salt 191.66 0.9 25.0 (Water) Enhanced bioavailability

*Predicted using PubChem data .

Biological Activity

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in relation to neurotransmitter interactions and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies, case reports, and research data.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom that contributes to its biological reactivity. The molecular formula is C₉H₁₁N O₂, with a molecular weight of approximately 191.66 g/mol. The compound typically exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions, which is crucial for biological testing and applications .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly acetylcholine receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds with biological targets, influencing the compound's reactivity and potential therapeutic effects .

Potential Mechanisms Include:

  • Receptor Modulation : Interaction with acetylcholine receptors may lead to modulation of synaptic transmission.
  • Analgesic Effects : Preliminary studies suggest that derivatives of this compound exhibit analgesic properties, potentially through opioid receptor antagonism .
  • Anti-inflammatory Activity : Research indicates possible anti-inflammatory effects, although the exact pathways remain to be fully elucidated .

Pharmacological Studies

Research has indicated that this compound may possess several pharmacological properties:

  • Analgesic Properties : Compounds derived from this bicyclic structure have been shown to antagonize morphine-induced antinociception .
  • Histone Deacetylase Inhibition : Some derivatives are being explored as histone deacetylase inhibitors, which could have implications in cancer therapy .
  • Neurotransmitter Interactions : The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological applications .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Analgesic EffectsDerivatives show potential in pain management through opioid receptor modulation.
Histone Deacetylase InhibitionCompounds demonstrate activity against histone deacetylases, suggesting anticancer potential.
Neurotransmitter InteractionEvidence of interaction with acetylcholine receptors impacting synaptic transmission.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step processes that can include cyclopropanation reactions using ethyl diazoacetate under dirhodium(II) catalysis . These methods are crucial for producing high-purity compounds suitable for biological testing.

Common Reactions Include:

  • Oxidation : Converts the compound into ketones or carboxylic acids.
  • Reduction : Can yield amines or alcohols depending on the reducing agent used.
  • Substitution : Nucleophilic substitution allows for functional group modifications .

Q & A

Q. What are the common synthetic routes for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, and what key reaction conditions are required?

Basic Research Question
The compound is synthesized via multi-step protocols. A primary method involves condensation of ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate using NaH in THF, followed by hydrolysis with aqueous NaOH to yield carboxylic acid derivatives . Another route employs dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings (0.1–1 mol%), enabling stereoselective formation of the bicyclic scaffold without chromatographic purification . Key conditions include inert atmospheres, controlled temperatures (e.g., 100°C for amidation), and reagents like DIPEA for coupling reactions .

Q. How can stereoselective synthesis of exo vs. endo isomers be achieved, and what factors influence diastereoselectivity?

Advanced Research Question
Stereoselectivity is controlled by dirhodium(II) catalysts , where the choice of catalyst (e.g., Rh₂(S-PTTL)₄) dictates the exo/endo preference. For example, dirhodium catalysts with bridged prolinate ligands yield >95:5 exo:endo selectivity . Solvent polarity, temperature, and catalyst loading further modulate outcomes. Thermodynamic control via DBU-mediated endo-exo isomerization (e.g., in THF at reflux) can also adjust stereochemistry post-synthesis .

Q. What spectroscopic and computational methods are used to characterize its structure and stereochemistry?

Basic Research Question
1H/13C NMR resolves bicyclic proton environments (e.g., cyclopropane CH₂ at δ 1.2–1.8 ppm) and ester carbonyl signals (δ ~170 ppm). X-ray crystallography confirms absolute stereochemistry, as seen in derivatives like (1R,5S,6R)-configured intermediates . Mass spectrometry (ESI-MS) validates molecular weight (MW 171.19 g/mol) .

Q. How is this scaffold applied in the development of mutant IDH1 inhibitors for cancer therapy?

Advanced Research Question
The bicyclic core is a key intermediate in synthesizing allosteric IDH1 inhibitors targeting acute myeloid leukemia. For example, condensation with 2,5-dichloro-3-nitropyridine followed by reduction and functionalization yields compounds with sub-micromolar IC₅₀ values . Structure-activity relationship (SAR) studies focus on optimizing substituents (e.g., sulfonamides, acyl groups) to enhance binding to the IDH1 R132H mutant .

Q. What functional group transformations are feasible for this ester, and how are they optimized?

Basic Research Question
The ester undergoes hydrolysis (NaOH/MeOH, 38–85% yield) to carboxylic acids, critical for bioactive derivatives . Amidation (e.g., with isocyanates or acyl chlorides) and Suzuki couplings introduce diverse substituents . Reductive amination or Buchwald–Hartwig reactions modify the azabicyclic nitrogen . Optimization involves pH control, stoichiometric ratios, and catalyst screening (e.g., Pd for cross-couplings).

Q. How can researchers resolve contradictions in stereochemical outcomes or purity across synthetic methods?

Advanced Research Question
Contradictions arise from competing pathways (e.g., kinetic vs. thermodynamic control). For instance, dirhodium catalysis favors exo isomers, while DBU-mediated isomerization shifts equilibrium toward endo forms . Purity issues are addressed via selective crystallization or HPLC. Comparative studies using chiral columns (e.g., Chiralpak IA) validate enantiomeric excess .

Q. What purification strategies are effective for this bicyclic scaffold?

Basic Research Question
Column chromatography (silica gel, hexane/EtOAc) is standard, but dirhodium-catalyzed methods avoid chromatography via in situ crystallization . Recrystallization from ethanol or dichloromethane improves purity for crystalline intermediates .

Q. How does the scaffold’s rigidity influence its pharmacokinetic properties in drug design?

Advanced Research Question
The bicyclic structure enforces three-dimensional conformation , reducing entropic penalties in target binding. This enhances selectivity for enzymes like IDH1. Computational modeling (e.g., molecular docking) predicts improved binding affinity when substituents occupy defined spatial orientations .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question
Scalability requires catalyst recovery (e.g., dirhodium) and minimizing exothermic side reactions. Continuous flow systems improve heat/mass transfer for cyclopropanation steps . Process analytical technology (PAT) monitors stereochemistry in real-time to prevent drift .

Q. How is the compound utilized in crystallography studies to inform drug design?

Advanced Research Question
Co-crystallization with target proteins (e.g., IDH1) reveals binding modes. For example, the ester’s carboxylate group forms hydrogen bonds with catalytic arginine residues, guiding lead optimization . Synchrotron X-ray diffraction resolves subtle conformational changes in enzyme-inhibitor complexes .

Properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYQBDZAXNIXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200527
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179236-79-4
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179236-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.